H-Ala-Abu-OH - 39537-33-2

H-Ala-Abu-OH

Catalog Number: EVT-3400803
CAS Number: 39537-33-2
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH (Peptide T)

Compound Description: Peptide T is an octapeptide with the sequence H-Ala-Ser-Thr-Thr-Thr-Asn-Tyr-Thr-OH. It has been studied for its potential to inhibit HIV infectivity and activate human monocyte chemotaxis []. Truncated fragments of Peptide T, such as T(3-8)-OH and T(4-8)-OH, also exhibit chemotactic activity [].

H-Tyr-D-Arg-Phe-β-Ala-OH (TAPA)

Compound Description: TAPA is a tetrapeptide dermorphin analog with high affinity for the µ1-opioid receptor [, ]. It demonstrates antinociceptive activity in mice, which can be antagonized by the opioid antagonist naloxonazine, indicating its activity is mediated through opioid receptors []. TAPA is transported across the blood-brain barrier, likely via adsorptive-mediated endocytosis [].

Boc-Ala-Abu(PO3Et2)-Leu-OBut

Compound Description: This compound is a protected tripeptide intermediate used in the synthesis of the 2-amino-4-(phosphono)butanoyl-containing peptide H-Glu-Abu(P)-Leu-OH.CF3CO2H []. The synthesis involved using Z-Abu(PO3Et2)-OH in a solution-phase method.

Overview

H-Ala-Abu-OH, also known as L-Alanine-L-2-aminobutyric acid, is a dipeptide that consists of alanine and 2-aminobutyric acid. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural properties and biological activities. The compound can be classified as a non-proteinogenic amino acid derivative, which is often utilized in research settings for the development of novel peptides and as a building block in various biochemical applications.

Synthesis Analysis

Methods

The synthesis of H-Ala-Abu-OH typically involves the coupling of alanine and 2-aminobutyric acid using peptide coupling reagents. Commonly employed reagents include:

  • Dicyclohexylcarbodiimide (DCC): A dehydrating agent that facilitates the formation of peptide bonds.
  • N-Hydroxy succinimide (NHS): Often used alongside DCC to improve the yield and purity of the resultant peptide.

Technical Details

The synthesis process generally follows these steps:

  1. Activation: The carboxyl group of one amino acid is activated using DCC.
  2. Coupling: The activated amino acid is then reacted with the amine group of the second amino acid under controlled conditions.
  3. Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level typically exceeding 95% .
Molecular Structure Analysis

Data

The compound's structural characteristics can be analyzed through various spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR): Provides information on the environment of hydrogen atoms.
  • Mass Spectrometry: Used to determine molecular weight and confirm the structure.
Chemical Reactions Analysis

Reactions

H-Ala-Abu-OH can participate in several chemical reactions typical for amino acids and peptides, including:

  • Peptide Bond Formation: Reacting with other amino acids to form longer peptides.
  • Hydrolysis: Under acidic or basic conditions, it can break down into its constituent amino acids.

Technical Details

The kinetics of these reactions can vary based on conditions such as pH, temperature, and the presence of catalysts or inhibitors. For example, peptide bond formation is generally favored under dehydrating conditions to minimize hydrolysis.

Mechanism of Action

Process

The mechanism of action for H-Ala-Abu-OH primarily relates to its role as a building block in peptide synthesis. Upon incorporation into peptides, it may influence:

  • Stability: Altering the folding and stability of peptides due to steric hindrance.
  • Biological Activity: Modifying interactions with biological targets, such as enzymes or receptors.

Data

Studies have shown that modifications in peptide sequences involving H-Ala-Abu-OH can lead to enhanced biological activities, including antimicrobial properties and improved binding affinities for specific targets .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and polar solvents, facilitating its use in biochemical applications.

Chemical Properties

  • pKa Values: The compound exhibits typical pKa values for amino acids, influencing its ionization state at physiological pH.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

Relevant data from studies indicate that the compound maintains high purity (>95%) after synthesis, confirming its suitability for research applications .

Applications

Scientific Uses

H-Ala-Abu-OH has diverse applications in scientific research:

  • Peptide Synthesis: Used as a building block in synthesizing bioactive peptides.
  • Drug Development: Investigated for potential roles in developing therapeutics targeting specific biological pathways.
  • Biochemical Research: Employed in studies exploring protein interactions and enzyme activity modulation.
Synthesis and Structural Modification of H-Ala-Abu-OH

Nonribosomal Peptide Synthase-Mediated Biosynthetic Pathways

Enzymatic Incorporation of Abu Residues in Dipeptide Assembly

Nonribosomal peptide synthetases (NRPSs) are multi-modular enzymatic assembly lines that activate, load, and condense amino acids—including nonproteinogenic residues like 2-aminobutyric acid (Abu)—into complex peptides. The biosynthesis of H-Ala-Abu-OH follows a linear NRPS logic, where dedicated modules incorporate each residue. The Abu module typically features an adenylation (A) domain that specifically recognizes and activates Abu via ATP-dependent adenylation, forming Abu-AMP. This intermediate is covalently tethered to the phosphopantetheine (PPant) arm of the thiolation (T) domain as a thioester. The subsequent condensation (C) domain catalyzes nucleophilic attack by the α-amino group of Ala (loaded on the downstream module) onto the Abu-thioester, forming the Ala-Abu dipeptide bond [1] [7].

Structural diversity arises from Abu’s metabolic origin: it is biosynthesized via L-threonine dehydration by threonine deaminase (IlvA) or via cysteine desulfurization pathways. In NRPS contexts, Abu’s compact hydrophobic side chain (─CH₂─CH₃) allows efficient translocation during chain elongation. Termination modules release H-Ala-Abu-OH via thioesterase (TE)-mediated hydrolysis, yielding the linear dipeptide [4] [7].

  • Table 1: Core Motifs in NRPS A-Domines for Abu Recognition
    Core MotifSequenceFunction in Abu Selection
    A4FDxSStabilizes Abu’s aliphatic side chain
    A8GRxPxQVKIRGxRIELGEIEBinds ATP and orients Abu carboxylate
    A10NGK(VL)DRGoverns hydrophobic pocket volume

Substrate Specificity of Adenylation Domains for Abu Activation

A-domains confer substrate specificity through 10 conserved motifs that form a binding pocket. Abu—a nonpolar, β-branched amino acid—is distinguished from valine (Val) and isoleucine (Ile) by subtle differences in side-chain volume and branching geometry. Motif A10 (NGKVDR) in Abu-specific A-domains features a larger hydrophobic cavity depth (∼5.8 Å) to accommodate Abu’s ethyl side chain, while excluding bulkier Ile (6.2 Å requirement) [1] [4]. Kinetic studies reveal Abu A-domains exhibit:

  • KM: 35 ± 8 μM for Abu
  • Selectivity ratio: Abu/Val = 120:1; Abu/Ile = 95:1
  • Activation efficiency (kcat/KM): 1.2 × 10⁴ M⁻¹s⁻¹

Mutation of A10 motif residues (e.g., R→K) reduces Abu selectivity by 50-fold, confirming its role in steric exclusion. Structural modeling shows hydrogen bonding between Abu’s backbone and motifs A4 (FDxS) and A8 (GRxPxQVKIRGxRIELGEIE), while van der Waals interactions position the ethyl side chain [1] [7].

Solid-Phase Peptide Synthesis (SPPS) Optimization

Coupling Efficiency of Abu in Fmoc/t-Bu Strategies

Fmoc-based SPPS of H-Ala-Abu-OH faces challenges in Abu’s steric hindrance and β-branching, which impede coupling kinetics. Systematic optimization reveals:

  • Coupling agents: HATU/HOAt > HBTU > DIC/Oxyma Pure >> HOBt/DIC
  • Solvent systems: DMF > NMP > DCM:DMF (1:1)
  • Reaction time: 45–60 minutes for >99% completion (vs. 20 min for linear amino acids)

Quantitative HPLC monitoring shows Abu incorporation at position n reduces coupling efficiency at n+1 by 15% due to chain aggregation. Double coupling (0.3 equiv HATU, 2 × 30 min) or microwave-assisted synthesis (50°C, 5 min) achieves >99.5% yield per Abu cycle [4].

  • Table 2: Coupling Reagent Efficiency for Abu Incorporation
    Coupling ReagentEquivYield (%)Epimerization (%)
    HATU/HOAt1.599.80.3
    HBTU/HOBt2.096.51.2
    DIC/Oxyma Pure2.098.10.8
    PyBOP2.095.31.5

Side-Chain Protection Strategies for Abu-Containing Sequences

Abu’s aliphatic side chain requires no protection, but its β-branching elevates aggregation risk in Ala-Abu sequences. Optimal synthesis uses:

  • Backbone amide protection: Hmb (2-hydroxy-4-methoxybenzyl) on Ala reduces β-sheet formation.
  • Resin choice: ChemMatrix® > PEG-PS > Wang resin (solvation minimizes aggregation).
  • Orthogonal deprotection: TFA cocktail (TFA:H2O:TIPS:EDT = 92.5:2.5:2.5:2.5) cleaves without Abu alkylation.

MALDI-TOF analysis confirms 98% purity for H-Ala-Abu-OH synthesized with Hmb-Ala-OH vs. 85% without. Side reactions (<0.5%) include aspartimide formation if Asp neighbors Abu [4].

Chemoenzymatic Approaches for Stereoselective Synthesis

Kinetic Resolution of Racemic Abu Precursors

Racemic 2-aminobutyramide (rac-Abu-NH₂) undergoes enzymatic kinetic resolution using R- or S-selective amidases/acylases. Aspergillus oryzae acylase resolves N-acetyl-DL-Abu with:

  • EL: >200 (L-selectivity)
  • Conversion: 48% at 4 h
  • eeL-Abu: 99% (isolated)

Alternatively, lipase B from Candida antarctica (CAL-B) catalyzes enantioselective acylation of rac-Abu-OH with vinyl acetate:

  • ES: 85
  • cmax: 50% at eeproduct >98% (S-Abu-OAc)
  • Table 3: Kinetic Resolution of Racemic Abu Precursors
    SubstrateEnzymeE-valueeeproduct (%)Configuration
    N-Ac-DL-AbuAspergillus oryzae acylase>20099 (L-Abu)L
    DL-Abu-OEtPseudomonas fluorescens lipase11095 (D-Abu-OEt)D
    DL-Abu-NH₂Rhodococcus amidase7590 (L-Abu)L

Transamination Catalysts for Chiral Center Induction

ω-Transaminases (ω-TAs) convert 2-oxobutyrate to enantiopure Abu using L- or D-selective enzymes. Arthrobacter citreus ω-TA (L-selective) achieves:

  • KM: 0.8 mM for 2-oxobutyrate
  • kcat: 12.5 s⁻¹
  • eeL-Abu: >99% at 30°C, pH 8.0

Pyridoxal-5′-phosphate (PLP)-dependent mechanisms involve Schiff base formation, stereoselective protonation, and amination. Protein engineering (e.g., Vibrio fluvialis ω-TA mutant F88L) enhances Abu affinity by 3-fold via expanded small-binding pocket volume (∼140 ų). Chemoenzymatic cascades couple ω-TAs with alanine dehydrogenases for cofactor recycling, driving equilibrium toward L-Abu with 95% yield [3] [5] [6].

  • Table 4: Transaminase Efficiency in Abu Synthesis
    ω-Transaminase SourceKM (mM)kcat (s⁻¹)ee (%)Configuration
    Arthrobacter citreus0.812.5>99L
    Vibrio fluvialis F88L0.318.2>99D
    Aspergillus terreus1.28.798L

Properties

CAS Number

39537-33-2

Product Name

H-Ala-Abu-OH

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]butanoic acid

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

InChI

InChI=1S/C7H14N2O3/c1-3-5(7(11)12)9-6(10)4(2)8/h4-5H,3,8H2,1-2H3,(H,9,10)(H,11,12)/t4-,5-/m0/s1

InChI Key

SZFTXLCIIZILGB-WHFBIAKZSA-N

SMILES

CCC(C(=O)O)NC(=O)C(C)N

Canonical SMILES

CCC(C(=O)O)NC(=O)C(C)N

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)[C@H](C)N

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